molecular formula C22H33N9O4S B12372890 N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

Cat. No.: B12372890
M. Wt: 519.6 g/mol
InChI Key: XNCXYYZHGGLPHP-CUWPLCDZSA-N
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Description

N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an azido group, a nitrophenyl group, and a biotinylated norspemidine moiety, making it a valuable tool in biochemical research and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then coupled with biotinylated norspemidine under specific reaction conditions. The key steps include:

    Preparation of 4-Azido-2-nitrophenyl Intermediate: This involves the nitration of a suitable aromatic precursor followed by azidation.

    Coupling Reaction: The azido-nitrophenyl intermediate is reacted with biotinylated norspemidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine undergoes various chemical reactions, including:

    Photolysis: Exposure to UV light results in the formation of a highly reactive nitrene species.

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Photolysis: UV light (320-350 nm) is used to activate the azido group.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group.

Major Products Formed

    Photolysis: Formation of nitrene intermediates.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine has a wide range of applications in scientific research:

    Biochemical Labeling: Used as a photoaffinity label to study protein interactions and binding sites.

    Molecular Biology: Employed in the identification and characterization of biomolecules.

    Medicinal Chemistry: Investigated for its potential in drug development and therapeutic applications.

    Industrial Applications: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine involves the formation of a reactive nitrene species upon exposure to UV light. This nitrene can covalently bind to nearby molecules, allowing for the identification and characterization of molecular interactions. The biotinylated norspemidine moiety facilitates the detection and isolation of labeled biomolecules through affinity chromatography techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine)
  • Sulfo-SANPAH (Sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate)

Uniqueness

N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is unique due to its combination of an azido-nitrophenyl group and a biotinylated norspemidine moiety. This combination allows for specific and efficient labeling of biomolecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C22H33N9O4S

Molecular Weight

519.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propylamino]propyl]pentanamide

InChI

InChI=1S/C22H33N9O4S/c23-30-29-15-7-8-16(18(13-15)31(34)35)25-11-3-9-24-10-4-12-26-20(32)6-2-1-5-19-21-17(14-36-19)27-22(33)28-21/h7-8,13,17,19,21,24-25H,1-6,9-12,14H2,(H,26,32)(H2,27,28,33)/t17-,19-,21-/m0/s1

InChI Key

XNCXYYZHGGLPHP-CUWPLCDZSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2

Origin of Product

United States

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